molecular formula C15H13F2N5O2 B12507038 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one

Cat. No.: B12507038
M. Wt: 333.29 g/mol
InChI Key: LBHACMZWSRKDDI-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Attachment of the Triazole Moiety: This can be done using click chemistry or other coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the oxazole ring or the triazole moiety.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
  • 2-(2,6-Dichlorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
  • 2-(2,6-Difluorophenyl)-4-[1-(methylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H13F2N5O2

Molecular Weight

333.29 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C15H13F2N5O2/c1-21(2)11(6-22-8-18-7-19-22)13-15(23)24-14(20-13)12-9(16)4-3-5-10(12)17/h3-5,7-8H,6H2,1-2H3

InChI Key

LBHACMZWSRKDDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)CN3C=NC=N3

Origin of Product

United States

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